molecular formula C12H10ClFO2 B15296904 2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B15296904
M. Wt: 240.66 g/mol
InChI Key: WAZKODGNJLMWQJ-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a strained bicyclic compound featuring a unique [1.1.1]pentane scaffold substituted with chlorine, fluorine, and phenyl groups at the 2, 2, and 3 positions, respectively. The bicyclo[1.1.1]pentane core is renowned for its high strain energy and utility as a bioisostere for aromatic rings or tert-butyl groups in drug design. The chlorine and fluorine substituents enhance electronegativity and metabolic stability, while the phenyl group may facilitate π-π interactions in biological targets.

Properties

Molecular Formula

C12H10ClFO2

Molecular Weight

240.66 g/mol

IUPAC Name

2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C12H10ClFO2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16)

InChI Key

WAZKODGNJLMWQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)Cl)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common approach is the homolytic aromatic alkylation protocol, which allows for the introduction of the bicyclo[1.1.1]pentane core . This method is metal-free and involves the use of specific reagents and conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Core Formation

  • Bicyclo[1.1.1]pentane (BCP) core : Constructed via photochemical addition of propellane to diacetyl in flow reactors, enabling large-scale production (up to 1 kg/day) .

  • Diacid Derivatives : Subsequent haloform reactions convert diketones to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a precursor for further functionalization .

Halogenation Strategies

  • Fluorine Incorporation : Difluorocarbene insertion into bicyclo[1.1.0]butanes achieves selective 2,2-difluoro substitution . This method avoids strain-related challenges in direct fluorination .

  • Chlorine Introduction : Likely involves electrophilic substitution or radical halogenation, though specific conditions are not detailed in the provided sources.

Phenyl Group Addition

  • Substitution Reactions : The phenyl group may be introduced via Friedel-Crafts alkylation or cross-coupling reactions, though exact protocols are not explicitly described in the sources.

Key Chemical Reactions

The compound’s reactivity stems from its halogenated bicyclic core and carboxylic acid functional group.

Reactions Involving the Carboxylic Acid

Reaction TypeMechanism/ConditionsProduct/Outcome
Esterification Alcohol, acid catalyst (e.g., H₂SO₄)Corresponding ester (RCOOR')
Amide Formation Amine, coupling agents (e.g., DCC)Amide derivative (RCONHR')
Decarboxylation Heating with strong bases (e.g., LiAlH₄)Loss of CO₂, formation of alkyl chain

Halogen Substitution Reactions

  • Electrophilic Aromatic Substitution : The phenyl group may undergo nitration, bromination, or sulfonation, though the bicyclic core’s rigidity could hinder reactivity .

  • Nucleophilic Substitution : Halogens (Cl/F) may participate in SN2 reactions if activated by electron-withdrawing groups, though steric hindrance from the BCP core may limit this pathway .

Redox Transformations

Oxidizing/Reducing AgentOutcome
Potassium Permanganate Oxidation of adjacent functional groups
Lithium Aluminum Hydride Reduction of ketones (if present)

Structural Comparisons and Reactivity

A comparison of halogenated BCP derivatives highlights unique reactivity patterns:

CompoundStructural FeaturesReactivity Implications
2-Chloro-2-fluoro-3-phenyl-BCP Difluoro + chloro + phenyl substitutionEnhanced electron-withdrawing effects, potential for selective substitution
2,2-Difluoro-3-phenyl-BCP Difluoro + phenyl substitutionLower reactivity due to fewer halogens
2-Chloro-3-phenyl-BCP Mono-chloro + phenyl substitutionReduced electron-withdrawing effects

Scientific Research Applications

2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₇H₇F₃O₂ 188.13 (reported) Trifluoromethyl at position 3 224584-18-3 High lipophilicity; used in fluorinated drug candidates
3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid C₇H₁₀O₃ 142.15 Methoxy at position 3 156329-86-1 Ether group enhances solubility; synthesized via Friedel-Crafts acylation
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid C₁₄H₁₄F₂O₂ 252.26 Difluoro and phenyl at positions 2,2,3; propanoic acid chain 2731008-36-7 Extended alkyl chain may improve binding affinity in enzyme inhibitors
3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₈H₉F₃O₂ 206.15 Trifluoroethyl at position 3 CID 154809683 Bulkier substituent; potential for enhanced steric effects
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₇H₁₀O₃ Not reported Hydroxymethyl at position 3 Not provided Polar group for solubility; limited commercial availability

Key Observations:

Substituent Effects: Fluorine/Chlorine: The target compound’s dual halogenation (Cl, F) likely increases metabolic stability and electronegativity compared to non-halogenated analogs like the methoxy derivative .

Structural Strain :
All bicyclo[1.1.1]pentane derivatives exhibit high ring strain (~40 kcal/mol), which can be leveraged to mimic planar aromatic systems while reducing off-target interactions .

Applications :

  • Drug Development : Fluorinated derivatives (e.g., trifluoromethyl or difluoro-phenyl) are prioritized in CNS and oncology drug candidates due to enhanced blood-brain barrier penetration .
  • Chemical Probes : The hydroxymethyl and methoxy analogs serve as intermediates in synthesizing more complex bioactive molecules .

Research Findings and Data Gaps

  • Discrepancies in Evidence : Molecular weight calculations for 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C₇H₇F₃O₂) yield ~180 g/mol, conflicting with the reported 188.13 g/mol in . Experimental validation is required.
  • Biological Data : Evidence lacks explicit pharmacokinetic or toxicity profiles for these compounds, necessitating further studies to correlate structure with activity.

Q & A

Q. What are the established synthetic routes for 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid, and how do reaction conditions influence halogenation regioselectivity?

Answer: Synthesis typically begins with a bicyclo[1.1.1]pentane-1-carboxylic acid scaffold functionalized at the 3-position with a phenyl group. Halogenation (Cl/F) at the 2-position is achieved via radical or electrophilic substitution. For example, radical bromination of 3-phenyl derivatives (e.g., 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid) can be adapted using Cl₂/F₂ gas under UV light, with regioselectivity controlled by steric hindrance and radical-stabilizing effects of the phenyl group . Reaction temperature (−78°C to 25°C) and solvent polarity (e.g., DCM vs. THF) significantly impact halogenation efficiency and positional selectivity. Post-halogenation purification requires HPLC or column chromatography to isolate diastereomers.

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR resolves the bicyclic core’s rigidity and substituent effects. The ¹⁹F NMR chemical shift (~−150 to −180 ppm) distinguishes the fluorine environment from trifluoromethyl analogues .
  • X-ray Crystallography: Provides unambiguous confirmation of the strained bicyclo[1.1.1]pentane geometry and halogen positioning .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₂H₉ClF₃O₂) and detects trace impurities.
  • HPLC-PDA/ELSD: Ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How do chloro and fluoro substituents at the 2-position influence the electronic properties and reactivity of the bicyclo[1.1.1]pentane core compared to mono-halogenated analogues?

Answer: Density Functional Theory (DFT) calculations reveal that the electron-withdrawing effects of Cl and F reduce electron density at the carboxylic acid group, increasing acidity (pKa ~2.5–3.0) compared to non-halogenated analogues (pKa ~4.0). The steric clash between Cl and F induces slight distortion in the bicyclic framework, altering reaction kinetics in nucleophilic acyl substitutions. Comparative studies with mono-halogenated derivatives (e.g., 2-chloro-3-phenyl or 2-fluoro-3-phenyl) show synergistic electronic effects in dihalogenated systems, impacting catalytic hydrogenation rates and regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions between computational predictions and experimental observations in acidity measurements?

Answer: Discrepancies often arise from solvent effects (e.g., DMSO vs. water) or hydrogen-bonding networks in the solid state. To address this:

  • Perform potentiometric titrations in multiple solvents (water, MeOH, DMSO) to isolate solvent-dependent effects .
  • Use X-ray crystallography to identify intermolecular interactions (e.g., dimerization) that stabilize deprotonated forms .
  • Validate computational models (e.g., COSMO-RS solvation) with experimental pKa values to refine DFT parameters .

Q. What strategies optimize the use of this compound as a bioisostere in drug design, particularly for improving pharmacokinetics?

Answer:

  • Lipophilicity Optimization: Replace the phenyl group with polar substituents (e.g., pyridyl) to balance logP (target ~1.5–2.5) while retaining rigidity .
  • Metabolic Stability: Introduce deuterium at the 2-position to slow oxidative metabolism, as demonstrated in bicyclo[1.1.1]pentane derivatives .
  • Biological Activity Screening: Use SPR (Surface Plasmon Resonance) to assess binding affinity to target proteins (e.g., kinases) and compare with benzene bioisosteres .

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